1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
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Overview
Description
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a complex organic compound featuring a cyclopropyl group, a pyridinone core, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Attachment of the Dioxaborolane Moiety: This is usually done via borylation reactions, where boronic esters are introduced under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves its interaction with molecular targets and pathways. The exact mechanism would depend on the specific application, but it could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one: shares similarities with other boron-containing compounds and pyridinone derivatives.
Other Boron-Containing Compounds: These include boronic acids and esters, which are widely used in organic synthesis.
Pyridinone Derivatives: Compounds with a pyridinone core are common in medicinal chemistry due to their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C13H18BNO3
- Molecular Weight : 233.10 g/mol
- CAS Number : 1151802-22-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with target biomolecules.
1. Kinase Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases. For instance, the inhibition of GSK-3β (Glycogen Synthase Kinase 3 beta) has been documented in related compounds. In a study involving structural modifications, compounds demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β, suggesting that the cyclopropyl and dioxaborolane substituents may enhance inhibitory potency .
Compound | Kinase Target | IC50 (nM) |
---|---|---|
Compound A | GSK-3β | 10 |
Compound B | GSK-3β | 1314 |
1-Cyclopropyl... | GSK-3β | TBD |
2. Antiparasitic Activity
The compound's structural features may also contribute to its antiparasitic properties. In a related study on pyridyl derivatives, modifications led to enhanced activity against parasitic infections with EC50 values as low as 0.010 μM for certain derivatives . This suggests that the incorporation of the pyridine ring in the structure may be beneficial for targeting parasitic pathways.
3. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in cellular models. Inhibition of nitric oxide production and pro-inflammatory cytokines was observed in lipopolysaccharide-induced models . This highlights its potential use in treating inflammatory conditions.
Case Study 1: GSK-3β Inhibition
In a study examining various derivatives of pyridinyl compounds, it was found that those containing cyclopropyl groups exhibited significant inhibition of GSK-3β activity. The structure-activity relationship (SAR) analysis indicated that the cyclopropyl substituent plays a crucial role in enhancing biological activity .
Case Study 2: Antiparasitic Efficacy
A series of pyridyl derivatives were synthesized and tested for antiparasitic efficacy. The results indicated that modifications at the 8-position of the pyridine ring significantly affected potency against parasites. The most active compound had an EC50 of 0.010 μM, demonstrating that strategic substitutions can lead to substantial increases in biological activity .
Properties
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(17)16(9-10)11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKCGSTAZGHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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